molecular formula C14H22N2OS B4938268 (4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE

(4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE

Cat. No.: B4938268
M. Wt: 266.40 g/mol
InChI Key: PSRWFRRDDSXHNS-UHFFFAOYSA-N
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Description

(4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE is a complex organic compound that features a thienyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE typically involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process may involve crystallization or distillation techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., potassium carbonate)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: N-alkylated piperazine derivatives

Scientific Research Applications

(4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-ETHYL-5-METHYL-3-THIENYL)(4-METHYLPIPERAZINO)METHANONE: Similar structure but with a methyl group instead of an ethyl group on the piperazine moiety.

    (4-ETHYL-5-METHYL-3-THIENYL)(4-PROPYLPIPERAZINO)METHANONE: Similar structure but with a propyl group instead of an ethyl group on the piperazine moiety.

    (4-ETHYL-5-METHYL-3-THIENYL)(4-BUTYLPIPERAZINO)METHANONE: Similar structure but with a butyl group instead of an ethyl group on the piperazine moiety.

Uniqueness

(4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE is unique due to its specific combination of the thienyl and piperazine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-4-12-11(3)18-10-13(12)14(17)16-8-6-15(5-2)7-9-16/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRWFRRDDSXHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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